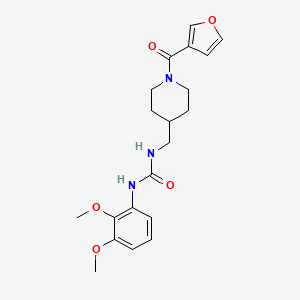

1-(2,3-Dimethoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Description

This compound belongs to the urea derivative class, characterized by a central urea linkage (-NH-CO-NH-) connecting a 2,3-dimethoxyphenyl group and a piperidin-4-ylmethyl moiety substituted with a furan-3-carbonyl group. The compound’s synthesis likely involves reductive amination or coupling reactions, as seen in analogous urea derivatives .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-26-17-5-3-4-16(18(17)27-2)22-20(25)21-12-14-6-9-23(10-7-14)19(24)15-8-11-28-13-15/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZDMMNWYZGGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a dimethoxyphenyl group, a piperidine moiety, and a furan carbonyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

- Neuroprotective Effects : There is evidence suggesting neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Activity

A study conducted on several cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined using the MTT assay across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| CAL-27 (oral cancer) | 15.2 |

| NCI H460 (lung cancer) | 12.8 |

| MCF-7 (breast cancer) | 18.5 |

These results indicate a promising potential for further development as an anticancer agent.

Anti-inflammatory Activity

In a rat model of induced arthritis, the compound showed significant reduction in paw swelling and inflammatory markers. The effective dose was noted to be around 5 mg/kg, with a corresponding decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Research on neuroprotection involved assessing the compound's ability to prevent neuronal cell death induced by oxidative stress. In vitro studies using primary neuronal cultures indicated that the compound reduced apoptosis rates significantly when administered at concentrations of 10 µM.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells.

- Modulation of Inflammatory Pathways : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study published in Cancer Research evaluated the effects of this compound on NCI H460 cells and found that it reduced tumor growth by 40% in xenograft models.

- Chronic Inflammation Model : In a chronic inflammation model using carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in edema compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl-Substituted Piperidine/Urea Moieties

Key structural variations among related compounds include: 1. Aryl Group Modifications: - Furan vs. Thiophene/Other Heterocycles: - The target compound’s furan-3-carbonyl group differs from furan-2-yl (e.g., compound 6f in ) or thiophen-2-yl (6g) substitutions. - Dimethoxyphenyl vs. Dichlorophenyl/Other Substituted Aromatics: - Compared to 1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea (), the dimethoxyphenyl group in the target compound offers electron-donating effects, which could modulate binding kinetics in enzyme-active sites .

Piperidine Substituents :

- The furan-3-carbonyl group distinguishes the target compound from analogues with methylphenyl (1i–1l , ) or 2-oxaadamantane () substituents. Bulkier groups like oxaadamantane may increase steric hindrance, reducing membrane permeability but improving target specificity .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s furan-3-carbonyl group may simplify synthesis compared to thiophene or adamantane derivatives, which require specialized reagents (e.g., Pd(OAc)₂ for cross-coupling in 6g ).

- Urea-linked piperidine derivatives () are explored for central nervous system (CNS) targets due to their blood-brain barrier penetration .

- Metabolic Stability : The furan-3-carbonyl group may confer resistance to oxidative metabolism compared to furan-2-yl analogues, as carbonyl groups are less prone to cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.